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Compound of Interest

Compound Name: Ethyl-p-anisylurea

Cat. No.: B15182748 Get Quote

An In-depth Technical Guide to Ethyl-p-
anisylurea
This technical guide provides a detailed overview of the physical and chemical properties of

Ethyl-p-anisylurea, also known by its IUPAC name, 1-ethyl-3-(4-methoxyphenyl)urea. This

document is intended for researchers, scientists, and professionals in the field of drug

development who are interested in the scientific attributes and potential applications of this

compound.

Chemical Identity and Physical Properties
Ethyl-p-anisylurea is a derivative of urea containing both an ethyl and a p-anisyl (4-

methoxyphenyl) group. While specific experimental data for this compound is limited in publicly

available literature, its properties can be estimated based on closely related compounds.

Table 1: Physical and Chemical Properties of Ethyl-p-anisylurea and Related Compounds
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Property
Value (Ethyl-p-
anisylurea -
Estimated)

Value (p-
Anisylurea)

Value (Ethylurea)

IUPAC Name
1-ethyl-3-(4-

methoxyphenyl)urea

(4-

methoxyphenyl)urea
Ethylurea

Synonyms
N-ethyl-N'-(4-

methoxyphenyl)urea

p-Anisylurea, 4-

Methoxyphenylurea
N-ethylurea

CAS Number Not available 1566-42-3[1][2][3] 625-52-5[4]

Molecular Formula C10H14N2O2 C8H10N2O2[1] C3H8N2O[4]

Molecular Weight 194.23 g/mol 166.18 g/mol [1][3] 88.11 g/mol [4]

Melting Point Not available 160-165 °C[2][3] 87-90 °C[4]

Boiling Point Not available
327.9 °C (Predicted)

[3]

163.08°C (rough

estimate)[4]

Solubility

Expected to be

soluble in organic

solvents like DMSO

and

dimethylformamide.

Sparingly soluble in

water.

Slightly soluble in

Methanol.[2]
Soluble in water.[4]

Appearance
Likely a white to off-

white solid.

White to Almost white

powder to crystal.[2]

Off-White to Pale

Yellow Solid.[4]

Spectroscopic Data
Specific spectroscopic data for Ethyl-p-anisylurea is not readily available. However,

characteristic spectral features can be predicted based on its structure and data from

analogous compounds.

2.1. 1H NMR Spectroscopy (Predicted)
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The proton NMR spectrum of Ethyl-p-anisylurea in a suitable deuterated solvent (e.g., DMSO-

d6) is expected to show the following signals:

A triplet signal for the methyl protons (-CH3) of the ethyl group.

A quartet signal for the methylene protons (-CH2-) of the ethyl group, coupled to the methyl

protons.

A singlet for the methoxy group (-OCH3) protons on the aromatic ring.

Two sets of doublets in the aromatic region for the ortho and meta protons of the p-

substituted benzene ring.

Two broad singlets for the two N-H protons of the urea moiety.

2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show distinct signals for each carbon atom in

the molecule, including the carbonyl carbon of the urea group, the carbons of the ethyl group,

the methoxy carbon, and the carbons of the aromatic ring.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of Ethyl-p-anisylurea would likely exhibit characteristic absorption bands for:

N-H stretching vibrations in the range of 3200-3400 cm-1.

C=O (urea) stretching vibration around 1630-1680 cm-1.

C-N stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

C-O-C stretching of the methoxy group.

Experimental Protocols
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While a specific, validated synthesis protocol for Ethyl-p-anisylurea is not detailed in the

available literature, a general and reliable method for the synthesis of unsymmetrical ureas can

be proposed based on established chemical reactions.

3.1. General Synthesis of Unsymmetrical Ureas

A common and effective method for the synthesis of N,N'-disubstituted ureas involves the

reaction of an isocyanate with a primary or secondary amine. For Ethyl-p-anisylurea, this

would involve the reaction of p-methoxyphenyl isocyanate with ethylamine.

Experimental Workflow: Synthesis of Ethyl-p-anisylurea

Reactants

Synthesis Steps
Purification Final Product

p-Anisidine

Isocyanate Formation:
Reaction of p-Anisidine with

Phosgene Substitute
Phosgene Substitute
(e.g., Triphosgene)

Ethylamine
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Reaction of p-Methoxyphenyl
Isocyanate with Ethylamine

p-Methoxyphenyl
Isocyanate (Intermediate)

Aqueous Workup Crystallization Ethyl-p-anisylurea

Click to download full resolution via product page

Caption: Proposed synthesis workflow for Ethyl-p-anisylurea.

3.1.1. Step 1: Formation of p-Methoxyphenyl Isocyanate

p-Anisidine (4-methoxyaniline) can be reacted with a phosgene equivalent, such as

triphosgene, in an inert solvent (e.g., anhydrous toluene or dichloromethane) in the presence of

a non-nucleophilic base (e.g., triethylamine) to form p-methoxyphenyl isocyanate. This reaction

is typically carried out at low temperatures and then allowed to warm to room temperature.
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3.1.2. Step 2: Reaction with Ethylamine

The resulting p-methoxyphenyl isocyanate is then reacted in situ or after isolation with

ethylamine. The addition of ethylamine to the reaction mixture leads to the formation of the

desired 1-ethyl-3-(4-methoxyphenyl)urea.

3.1.3. Purification

The crude product can be purified by standard laboratory techniques, such as extraction,

followed by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl

acetate/hexane).

Potential Biological Activity and Signaling Pathways
While there is no specific information on the biological activity or signaling pathways of Ethyl-p-
anisylurea, the broader class of N,N'-diarylureas has been extensively studied, particularly in

the context of cancer therapy.[5][6] Many compounds with this structural motif act as inhibitors

of various protein kinases, which are key components of cellular signaling pathways that

regulate cell growth, proliferation, and survival.

Logical Relationship: Potential Mechanism of Action

Given the structural similarities to known kinase inhibitors, a hypothetical mechanism of action

for Ethyl-p-anisylurea could involve the inhibition of a protein kinase, leading to downstream

effects on cell signaling.
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Caption: Hypothetical mechanism of action for Ethyl-p-anisylurea.

It is important to note that this is a generalized pathway, and the specific kinases and

downstream effectors would need to be determined through experimental studies. The N,N'-

diarylurea moiety is a key pharmacophore known to interact with the ATP-binding site of

kinases.[6]

Conclusion
Ethyl-p-anisylurea is a molecule of interest due to its structural relation to biologically active

compounds. This guide has summarized the available and predicted information regarding its

physical and chemical properties and has proposed a viable synthetic route. Further

experimental investigation is necessary to fully characterize this compound and to explore its
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potential biological activities and therapeutic applications. The provided information serves as a

foundational resource for researchers embarking on studies involving Ethyl-p-anisylurea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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